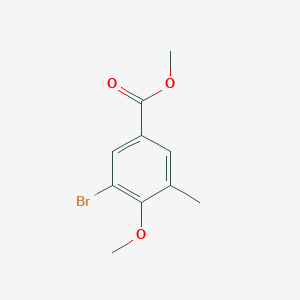![molecular formula C9H11FO B13442805 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-methylbicyclo[221]hept-5-ene-2-carbaldehyde is a bicyclic compound with a unique structure that includes a fluorine atom and a methyl group
Preparation Methods
The synthesis of 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde can be achieved through several routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The introduction of the fluorine atom and the methyl group can be achieved through subsequent functionalization reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group is reactive and can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Compared to other bicyclic compounds, 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is unique due to the presence of the fluorine atom and the methyl group. Similar compounds include:
5-Norbornene-2-carboxaldehyde: Lacks the fluorine and methyl groups.
2-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde: Contains a methyl group but no fluorine.
5-Norbornene-2-methanol: Contains a hydroxyl group instead of an aldehyde.
These structural differences result in variations in reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
7-fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H11FO/c1-5-6-2-3-7(9(6)10)8(5)4-11/h2-9H,1H3 |
InChI Key |
RZECLRLFIMJAPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C=CC(C1C=O)C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)
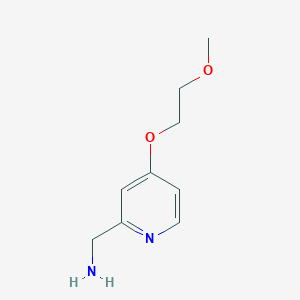
![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
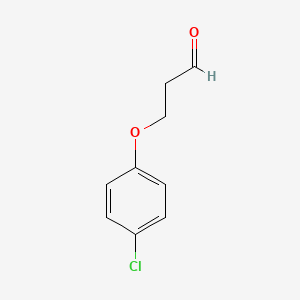
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
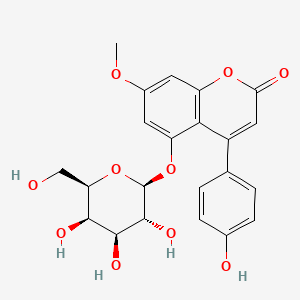
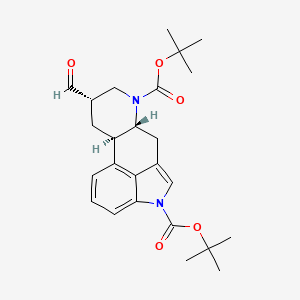
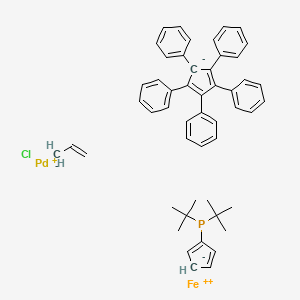
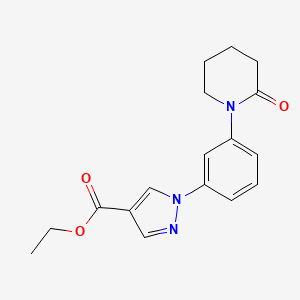
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
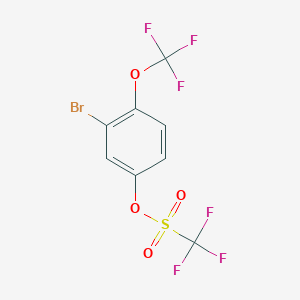
![Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate](/img/structure/B13442778.png)
![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
